BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 2-
Aminonicotinohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Aminonicotinohydrazide

Cat. No.: B1296011

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-
Aminonicotinohydrazide, a molecule of interest in medicinal chemistry and drug
development. Due to the limited availability of published experimental spectra for this specific
compound, this guide leverages data from closely related analogs and established
spectroscopic principles to present a predictive but comprehensive analysis. The information
herein is intended to serve as a reference for the characterization and identification of 2-
Aminonicotinohydrazide.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2-Aminonicotinohydrazide. These values are
derived from analyses of similar structures, including nicotinic acid derivatives and other
hydrazides.

Table 1: Predicted *H NMR Spectral Data

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1296011?utm_src=pdf-interest
https://www.benchchem.com/product/b1296011?utm_src=pdf-body
https://www.benchchem.com/product/b1296011?utm_src=pdf-body
https://www.benchchem.com/product/b1296011?utm_src=pdf-body
https://www.benchchem.com/product/b1296011?utm_src=pdf-body
https://www.benchchem.com/product/b1296011?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Proton Assignment

Predicted Chemical

Multiplicity

Coupling Constant

Shift (8, ppm) (J, H2)
H (Aromatic, C4) ~8.0-8.2 Doublet of Doublets ~75,1.8
H (Aromatic, C5) ~7.0-7.2 Doublet of Doublets ~75,5.0
H (Aromatic, C6) ~6.6-6.8 Doublet of Doublets ~5.0,1.8
NHz (Amine) ~5.0-6.0 Broad Singlet
NH (Amide) ~9.0-10.0 Singlet
NH2 (Hydrazide) ~4.0-5.0 Broad Singlet

Note: Chemical shifts are referenced to TMS at O ppm and can vary based on the solvent used.

Carbon Assignment

13

Predicted Chemical Shift (8, ppm)

C=0 (Carbonyl) ~165-175
C2 (Aromatic, C-NHz2) ~155- 160
C3 (Aromatic, C-C=0) ~120- 125
C4 (Aromatic) ~135-140
C5 (Aromatic) ~115-120
C6 (Aromatic) ~110-115

Note: These are approximate chemical shift ranges and can be influenced by solvent and
concentration.

Table 3: Predicted FT-IR Spectral Data
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. o Predicted ]
Functional Group Vibrational Mode Intensity
Wavenumber (cm~?)

N-H (Amine & ) Medium-Strong,
] Stretching 3400 - 3200

Hydrazide) Broad

C-H (Aromatic) Stretching 3100 - 3000 Medium

C=0 (Amide I) Stretching 1680 - 1650 Strong

N-H (Amide II) Bending 1650 - 1600 Medium

C=C, C=N (Aromaitic) Stretching 1600 - 1450 Medium-Strong
C-N Stretching 1350 - 1200 Medium

Table 4: Predicted Mass Spectrometry Data

lon m/z (Mass-to-Charge Ratio) Description

[M]+e 152.07 Molecular lon

Loss of amino group from
[M-NH2]+ 136.04

hydrazide
[M-NzHs]+ 121.04 Loss of hydrazinyl group
[Py-C=O]+ 106.02 Nicotinoyl cation
[Py-NHz]+ 93.05 2-Aminopyridine fragment

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Aminonicotinohydrazide in 0.5-
0.7 mL of a deuterated solvent (e.g., DMSO-ds, CDCI3) in an NMR tube.
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Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for tH NMR and 75 MHz or higher for 13C NMR.[1]

'H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key
parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
spectral width covering the expected chemical shift range (typically 0-12 ppm), and a
relaxation delay of 1-2 seconds.

13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A larger number of scans will be necessary compared to *H NMR due to the lower
natural abundance of the 13C isotope.[2] The spectral width should typically be 0-200 ppm.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
common. Place a small amount of the powdered sample directly on the ATR crystal.
Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry
potassium bromide and pressing it into a thin disk.

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

Data Acquisition: Record the spectrum typically over the range of 4000-400 cm~1.[3] A
background spectrum of the empty sample holder (or pure KBr pellet) should be recorded
and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and correlate them to the
functional groups present in the molecule.[4]

Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
direct infusion or through a chromatographic system like Gas Chromatography (GC) or
Liquid Chromatography (LC).
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« lonization: lonize the sample using an appropriate technique. Electron lonization (El) is a
common high-energy method that induces fragmentation, while softer ionization techniques
like Electrospray lonization (ESI) or Matrix-Assisted Laser Desorption/lonization (MALDI) are
used to observe the molecular ion with less fragmentation.[5]

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity

versus m/z.

o Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule.[6]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized chemical compound like 2-Aminonicotinohydrazide.
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Compound Synthesis

[Synthesis of 2-Aminonicotinohydrazid9
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

Tech Support


https://www.rsc.org/suppdata/ra/c2/c2ra22037g/c2ra22037g.pdf
https://www.mdpi.com/2673-401X/3/1/3
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://specac.com/theory-articles/interpreting-infra-red-spectroscopy/
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Introduction_to_Organic_Spectroscopy/02%3A_Mass_Spectrometry/2.07_Mass_Spectrometry_of_Some_Common_Functional_Groups
https://www.benchchem.com/product/b1296011#spectroscopic-data-of-2-aminonicotinohydrazide-nmr-ir-mass
https://www.benchchem.com/product/b1296011#spectroscopic-data-of-2-aminonicotinohydrazide-nmr-ir-mass
https://www.benchchem.com/product/b1296011#spectroscopic-data-of-2-aminonicotinohydrazide-nmr-ir-mass
https://www.benchchem.com/product/b1296011#spectroscopic-data-of-2-aminonicotinohydrazide-nmr-ir-mass
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1296011?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

